molecular formula C7H12O4 B071701 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid CAS No. 162635-09-8

2,2-Dimethyl-1,3-dioxane-5-carboxylic acid

Cat. No. B071701
M. Wt: 160.17 g/mol
InChI Key: XUUUBCBLTSCBMO-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,3-dioxane-5-carboxylic acid, also known as DMDCA, is a cyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMDCA is a versatile molecule that can be synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.

Scientific Research Applications

Formation of Tetrahydroquinolin-2-one Derivatives

The compound is used in the formation of tetrahydroquinolin-2-one derivatives . This process involves a two-step reaction between enaminone and an acylating agent, followed by electrophilic cyclization . The entire process is facilitated by the use of acyl Meldrum’s acids .

Organic Synthesis

2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum′s acid) is widely used in organic synthesis, especially for multiple C-C bond formations due to its adequate acidity (p Ka 4.83) and steric rigidity . Knoevenagel condensation reaction between aldehydes and Meldrum′s acid are accelerated in ionic liquids .

Preparation of 2,2-dimethyl-[1,3]dioxan-5-ol

2,2-Dimethyl-1,3-dioxan-5-one is used in the preparation of 2,2-dimethyl-[1,3]dioxan-5-ol by reducing with lithium aluminum hydride .

Annulation of Bete-(Hetero)aryl-Alfa-Nitro-Alfa,Beta-Enals

The compound is also used in the annulation of bete-(hetero)aryl-alfa-nitro-alfa,beta-enals .

Functionalization of Mesoporous Silica Surface

A new method of silica surface functionalization with carboxyl groups is proposed based on the reaction between 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid, MA) and the surface silanol groups . This post-synthesis modification was successfully applied to silica materials .

Sorption of Proteins

The functionalized mesoporous silica surface with carboxyl groups by Meldrum’s acid has been used for the sorption of proteins . Different surface chemistries (–OH vs. –COOH) lead to different affinities between the silica surface and sorbates .

properties

IUPAC Name

2,2-dimethyl-1,3-dioxane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-7(2)10-3-5(4-11-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUUBCBLTSCBMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30570246
Record name 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-1,3-dioxane-5-carboxylic acid

CAS RN

162635-09-8
Record name 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-1,3-dioxane-5-carboxylic acid
Reactant of Route 2
2,2-Dimethyl-1,3-dioxane-5-carboxylic acid
Reactant of Route 3
2,2-Dimethyl-1,3-dioxane-5-carboxylic acid
Reactant of Route 4
2,2-Dimethyl-1,3-dioxane-5-carboxylic acid
Reactant of Route 5
2,2-Dimethyl-1,3-dioxane-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2,2-Dimethyl-1,3-dioxane-5-carboxylic acid

Citations

For This Compound
8
Citations
M Stasiak, MT Leplawy - Letters in Peptide Science, 1998 - Springer
The solid-phase synthesis of peptides derived from the sterically hindered α-hydroxymethylserine (HmS) was investigated. The acid-sensitive,O,O-isopropylidene (Ipr) protection of HmS …
Number of citations: 8 link.springer.com
C Lang, L Barner, JP Blinco, C Barner-Kowollik… - Polymer …, 2018 - pubs.rsc.org
We introduce the preparation and ring-opening polymerization of a nitroxide containing carbonate monomer. Using 1,8-diazabicyclo undec-7-ene (DBU) and a thiourea as the catalyst …
Number of citations: 12 pubs.rsc.org
M Stasiak, WM Wolf, MT Leplawy - Journal of Peptide Science …, 1998 - Wiley Online Library
A synthetic methodology has been developed for peptide bond formation with α‐hydroxmethylserine as the carboxyl or amino component and also for the preparation of homo‐…
Number of citations: 16 onlinelibrary.wiley.com
MT Hsieh, LC Chang, HY Hung, HY Lin… - European Journal of …, 2017 - Elsevier
Novel bis(hydroxymethyl) alkanoate curcuminoid derivatives were designed, synthesized and screened for in vitro antiproliferative and in vivo antitumor activity. Selected new …
Number of citations: 28 www.sciencedirect.com
M Stasiak, U Słomczyńska, A Olma… - Journal of Peptide …, 2008 - Wiley Online Library
Further improvements related to the synthesis of peptides containing HmS are presented. Efficient synthetic protocols have been developed to synthesize “difficult” sequences …
Number of citations: 7 onlinelibrary.wiley.com
H Deng, SG Bernier, E Doyle, J Lorusso… - ACS medicinal …, 2013 - ACS Publications
To develop effective oral treatment for multiple sclerosis (MS), we discovered a series of alkyl-substituted biaryl amino alcohols as selective S1P 1 modulators. One exemplar is (S)-2-…
Number of citations: 22 pubs.acs.org
J Špaková Raschmanová, M Martinková, J Gonda… - Chemical …, 2013 - degruyter.com
The stereoselective synthesis of sulfamisterin I and its unnatural analogues II and V in their protected form was achieved through a common strategy. The Wittig reaction of aldehydes …
Number of citations: 2 www.degruyter.com
M Martinková, J Gonda, A Uhríková… - Tetrahedron …, 2013 - Elsevier
The total synthesis of the HCl salts of two natural sphingolipid-related amino acid derivatives, mycestericins F 4 and G 5 together with unnatural ent-4·HCl, starting from the four crucial …
Number of citations: 12 www.sciencedirect.com

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